Cas no 103735-00-8 (AH-P 719 (9CI))

AH-P 719 (9CI) structure
Productnaam:AH-P 719 (9CI)
AH-P 719 (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- AH-P 719 (9CI)
- 4-(2-(1-imidazolyl)ethoxy)benzoic acid
- AH-P 719
- AH-P-719
- A839366
- SMR000059716
- Imidazole N-1 deriv. 13
- NS00073492
- SCHEMBL11554
- UK 37248
- Dazoxiben [INN-Spanish]
- 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid
- 4-(2-imidazol-1-ylethoxy)benzoic acid
- NCGC00018938-02
- DTXCID7025639
- 78218-09-4
- Dazoxibenum
- Q5243688
- FT-0603126
- GTPL5175
- DAZOXIBEN
- Dazoxiben free base
- Oprea1_249918
- AH-P719
- CBDivE_009681
- AKOS005872303
- Dazoxibenum [INN-Latin]
- DAZOXIBEN [INN]
- 4-(2-Imidazol-1-yl-ethoxy)-benzoic acid; hydrochloride
- Dazoxibene
- CHEMBL267473
- XQGZSYKGWHUSDH-UHFFFAOYSA-N
- Dazoxibene [INN-French]
- DB03052
- NCGC00018938-01
- NCGC00023830-02
- CAS-78218-09-4
- 103735-00-8
- UNII-09ZFC7974Q
- 1-[2-(4-carboxyphenoxy)ethyl]imidazole
- 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid
- Benzoic acid, 4-(2-(1H-imidazol-1-yl)ethoxy)-
- BDBM7962
- AS-14224
- 09ZFC7974Q
- Tox21_110859
- 4-(2-Imidazol-1-yl-ethoxy)-benzoic acid
- NCGC00018938-03
- p-(2-Imidazol-1-ylethoxy)benzoic acid
- 4-[2-(1-imidazolyl)ethoxy]benzoic acid
- Dazoxiben [INN:BAN]
- MLS006010101
- DTXSID9045639
- 4-(2-(1-Imidazolyl)ethoxy)benzoesaeure
- 4-[2-(imidazol-1-yl)ethoxy]benzoic acid
-
- Inchi: InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
- InChI-sleutel: XQGZSYKGWHUSDH-UHFFFAOYSA-N
- LACHT: OC(C1C=CC(OCCN2C=CN=C2)=CC=1)=O
Berekende eigenschappen
- Exacte massa: 232.08486
- Monoisotopische massa: 232.085
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 5
- Complexiteit: 252
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 64.4A^2
Experimentele eigenschappen
- Dichtheid: 1.25
- Kookpunt: 491.2°Cat760mmHg
- Vlampunt: 250.9°C
- Brekindex: 1.593
- PSA: 64.35
AH-P 719 (9CI) Gerelateerde literatuur
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
103735-00-8 (AH-P 719 (9CI)) Gerelateerde producten
- 78218-09-4(Dazoxiben)
- 2680699-78-7(tert-butyl 3-cyano-10H-phenoxazine-10-carboxylate)
- 53277-42-2(1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI))
- 73-34-7((3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol)
- 118752-27-5(2,9-dimethyl-5-nitro-1,10-phenanthroline)
- 1121584-99-3(Methyl 3,5-diisopropylbenzoate)
- 2229522-17-0((3-nitro-1H-pyrazol-4-yl)methanesulfonamide)
- 1354025-09-4(2-Amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one)
- 2167137-42-8(4-chloro-5-fluoro-2-formylbenzoic acid)
- 2034264-79-2((3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone)
Aanbevolen leveranciers
Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
CN Leverancier
Reagentie

Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
